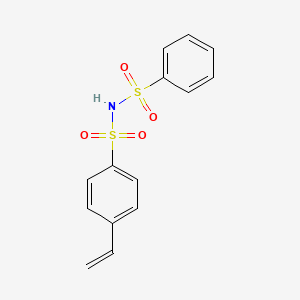

Benzenesulfonamide, 4-ethenyl-N-(phenylsulfonyl)-

Description

Significance of Benzenesulfonamide (B165840) Scaffold in Contemporary Chemistry

The benzenesulfonamide scaffold is a privileged structure in drug discovery and development. farmaciajournal.comnih.gov Its derivatives are known to exhibit a wide range of biological activities, including antimicrobial, diuretic, and anticancer properties. farmaciajournal.com This versatility stems from the sulfonamide group's ability to act as a key pharmacophore, engaging in hydrogen bonding and other interactions with biological targets. nih.gov The aromatic ring also provides a platform for diverse functionalization, allowing for the fine-tuning of a molecule's physicochemical and pharmacokinetic properties.

Unique Aspects of the 4-ethenyl-N-(phenylsulfonyl) Substitution Pattern

The substitution pattern of Benzenesulfonamide, 4-ethenyl-N-(phenylsulfonyl)- presents two key features that distinguish it from more commonly studied analogues:

The 4-ethenyl (or vinyl) group: This functional group introduces a site of reactivity, making the molecule a potential monomer for polymerization or a substrate for various addition reactions. The vinyl group can participate in reactions such as hydrogenation, halogenation, and polymerization, offering a route to novel materials and functionalized molecules.

The N-(phenylsulfonyl) group: The presence of a second phenylsulfonyl group attached to the sulfonamide nitrogen significantly alters the electronic properties and steric bulk around the nitrogen atom. This di-sulfonated amine (a sulfonimide) is expected to have increased acidity of the N-H proton (if present in a precursor) and a distinct conformational preference compared to simple N-alkyl or N-aryl sulfonamides.

Current Research Landscape and Unexplored Avenues

A comprehensive review of the scientific literature reveals a significant gap in the specific study of Benzenesulfonamide, 4-ethenyl-N-(phenylsulfonyl)-. While general synthetic methods for N-arylation of sulfonamides, such as copper-catalyzed and palladium-catalyzed cross-coupling reactions, could theoretically be employed for its synthesis, no specific preparation of this compound is detailed. researchgate.netorganic-chemistry.orgresearchgate.net

The current research landscape is populated with studies on related, but distinct, molecules. For example, research exists on the synthesis and polymerization of other vinyl-substituted sulfonamides and the biological activities of various N-substituted benzenesulfonamides. However, the unique combination of both the 4-ethenyl and N-phenylsulfonyl groups on the same benzenesulfonamide core remains an unexplored area.

Unexplored avenues for research include:

Synthesis and Characterization: Developing a robust and efficient synthesis for Benzenesulfonamide, 4-ethenyl-N-(phenylsulfonyl)- and thoroughly characterizing its spectroscopic and physicochemical properties.

Polymer Chemistry: Investigating its potential as a monomer in polymerization reactions to create novel polymers with potentially interesting thermal, optical, or mechanical properties.

Medicinal Chemistry: Exploring its potential as a scaffold for the design of new therapeutic agents, leveraging the unique electronic and steric features of the N-(phenylsulfonyl) group.

Materials Science: Studying its application in the development of new materials, such as resins, coatings, or functional surfaces, by exploiting the reactivity of the vinyl group.

Defining the Scope of Academic Inquiry for Benzenesulfonamide, 4-ethenyl-N-(phenylsulfonyl)-

Given the lack of existing data, the initial scope of academic inquiry for this compound would necessarily be foundational. The primary objectives would be to synthesize the molecule and to perform a comprehensive characterization of its structural, physical, and chemical properties.

Table 1: Physicochemical Properties of Benzenesulfonamide, 4-ethenyl-N-(phenylsulfonyl)- (Predicted/Theoretical)

| Property | Value |

| Molecular Formula | C₁₄H₁₃NO₄S₂ |

| Molecular Weight | 323.39 g/mol |

| Appearance | Predicted to be a solid at room temperature |

| Solubility | Predicted to be soluble in common organic solvents |

Note: The data in this table is based on the molecular formula and general characteristics of similar compounds, as no experimental data is publicly available.

Future research could then branch into the more specialized areas of polymer chemistry, medicinal chemistry, and materials science, guided by the initial findings. The reactivity of the vinyl group and the influence of the N-(phenylsulfonyl) substituent would be central themes in such investigations.

Structure

3D Structure

Properties

IUPAC Name |

N-(benzenesulfonyl)-4-ethenylbenzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13NO4S2/c1-2-12-8-10-14(11-9-12)21(18,19)15-20(16,17)13-6-4-3-5-7-13/h2-11,15H,1H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MWPIAKSKOUIMDH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CC1=CC=C(C=C1)S(=O)(=O)NS(=O)(=O)C2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13NO4S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301249600 | |

| Record name | 4-Ethenyl-N-(phenylsulfonyl)benzenesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301249600 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

323.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

47121-58-4 | |

| Record name | 4-Ethenyl-N-(phenylsulfonyl)benzenesulfonamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=47121-58-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Ethenyl-N-(phenylsulfonyl)benzenesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301249600 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for Benzenesulfonamide, 4 Ethenyl N Phenylsulfonyl

Established Synthetic Routes to Ethenyl-Substituted Benzenesulfonamides

The creation of benzenesulfonamide (B165840) frameworks bearing an ethenyl (vinyl) group has traditionally been approached through reliable, albeit sometimes cumbersome, synthetic sequences. These methods have laid the groundwork for more streamlined modern approaches.

Conventional Multistep Syntheses

Conventional syntheses for compounds like Benzenesulfonamide, 4-ethenyl-N-(phenylsulfonyl)- typically involve a sequential assembly of the molecule. A common strategy begins with a commercially available substituted benzene (B151609), which is subjected to a series of functional group transformations to build the desired structure.

One plausible multistep pathway could start with 4-ethylaniline (B1216643). The synthesis would proceed through the following key stages:

Protection of the amine: The amino group of 4-ethylaniline is protected, for example, by acetylation with acetic anhydride (B1165640) to form N-(4-ethylphenyl)acetamide.

Chlorosulfonation: The protected intermediate is then treated with chlorosulfonic acid to install a sulfonyl chloride group (-SO₂Cl) on the aromatic ring, yielding 4-acetamido-3-ethylbenzenesulfonyl chloride.

First Sulfonamide Formation: The sulfonyl chloride is reacted with ammonia (B1221849) or a primary amine to form the first sulfonamide. For the target molecule, this step would be more complex, potentially involving reaction with benzenesulfonamide under specific conditions, although creating the N-(phenylsulfonyl) bond at this stage is challenging. A more common approach involves creating a simpler sulfonamide first.

Introduction of the Ethenyl Group: The ethyl group is converted to an ethenyl group. This can be achieved through bromination using N-bromosuccinimide (NBS) to form a bromoethyl intermediate, followed by elimination using a base like potassium tert-butoxide to generate the vinyl group.

Second Sulfonylation and Deprotection: The final N-(phenylsulfonyl) group is introduced, and any protecting groups are removed. The synthesis of N-[4-[(phenylcarbamoyl)amino]phenyl]benzenesulfonamide derivatives has been achieved through multi-step processes involving the condensation of 4-aminobenzoic acid with benzenesulfonyl chloride, followed by several transformations to yield the final product. farmaciajournal.com Similar multi-step logic is applied in synthesizing various benzenesulfonamide derivatives, where functional groups are sequentially added and modified. nih.govrsc.orgnih.gov

One-Pot Reaction Strategies

To overcome the limitations of multistep syntheses, one-pot procedures have been developed. These strategies combine multiple reaction steps into a single continuous process without isolating intermediates, saving time, reagents, and solvents.

For ethenyl-substituted benzenesulfonamides, a one-pot approach could involve the simultaneous formation of the sulfonamide and the vinyl group. A notable example, while targeting a related structure, demonstrates the power of this method. Researchers have developed an efficient one-pot synthesis of 4-ethynylbenzenesulfonamides from anti-2,3-dibromo-3-(4-chlorosulfonylphenyl)propanoic acid. znaturforsch.comresearchgate.net This process involves a simultaneous debrominative decarboxylation and sulfamation, followed by an elimination reaction to form the alkyne. znaturforsch.comresearchgate.net

Adapting this principle, a hypothetical one-pot synthesis for an ethenyl derivative might start from a precursor like 4-(1-hydroxyethyl)benzenesulfonyl chloride. In a single reaction vessel, this precursor could first be reacted with benzenesulfonamide (or its sodium salt) to form the N-S bond, followed by the addition of a dehydrating agent to convert the hydroxyethyl (B10761427) group into the ethenyl group. Another efficient one-pot, two-step procedure has been established for the synthesis of E-arylethenesulfonamides starting from 1-hydroxy-1-arylalkanes, highlighting the utility of this streamlined approach. nih.govresearchgate.net

Modern Catalytic Approaches in Synthesis

The advent of catalysis has revolutionized organic synthesis, offering milder reaction conditions, higher selectivity, and access to novel chemical transformations.

Transition Metal-Catalyzed Coupling Reactions

Transition metal catalysis is a cornerstone for forming carbon-carbon bonds, such as the one connecting the ethenyl group to the benzene ring. Palladium-catalyzed cross-coupling reactions are particularly powerful. A Suzuki or Stille coupling reaction could be employed, reacting a boronic acid/ester or an organostannane derivative of the vinyl group with a halogenated N-(phenylsulfonyl)benzenesulfonamide precursor.

A more direct approach is the Heck reaction, which couples an alkene directly with an aryl halide. In this context, the synthesis could involve the palladium-catalyzed reaction of ethylene (B1197577) with 4-bromo-N-(phenylsulfonyl)benzenesulfonamide. The development of transition-metal-catalyzed reactions has become one of the most attractive methodologies for synthesizing complex molecules under mild conditions. semanticscholar.org The regioselectivity of such reactions can be controlled, as demonstrated in studies on N-allyl-N-phenylethenesulfonamide, where Ru-catalyzed C-H activation and Pd-catalyzed Heck-type couplings showed orthogonal selectivity, preferentially reacting at different double bonds within the molecule. researchgate.net

Table 1: Comparison of Potential Transition Metal-Catalyzed Reactions for Ethenyl Group Introduction

| Reaction Name | Aryl Precursor | Vinyl Source | Catalyst System (Example) | Key Advantages |

| Suzuki Coupling | 4-Bromo-N-(phenylsulfonyl)benzenesulfonamide | Vinylboronic acid | Pd(PPh₃)₄, base (e.g., K₂CO₃) | High functional group tolerance; mild conditions. |

| Heck Coupling | 4-Iodo-N-(phenylsulfonyl)benzenesulfonamide | Ethylene gas | Pd(OAc)₂, P(o-tolyl)₃, base | Atom economical (uses simple alkene). |

| Stille Coupling | 4-Bromo-N-(phenylsulfonyl)benzenesulfonamide | Vinyltributylstannane | PdCl₂(PPh₃)₂ | Mild conditions; often high yields. |

Organocatalytic Methods for Benzenesulfonamide Formation

While transition metals excel at C-C bond formation, organocatalysis offers a metal-free alternative for other key steps, particularly the formation of the sulfonamide (N-S) bond. Organocatalysts are small organic molecules that can accelerate reactions, often with high efficiency and under mild conditions.

N-(Phenylsulfonyl)benzenesulfonamide itself has been identified as a potent organocatalyst for various reactions due to its strong Brønsted acidity (pKa of 1.45). tandfonline.com It has been successfully used to catalyze one-pot, solvent-free syntheses of dihydropyrimidines and imidazoles. tandfonline.comarkat-usa.orgtandfonline.com While in these cases it acts as the catalyst rather than the product, this demonstrates the chemical environment in which such di-sulfonyl imide structures are stable and reactive.

For the synthesis of the sulfonamide bond, organocatalytic methods can activate the sulfonyl donor or the amine acceptor. For instance, certain amines or phosphines can act as nucleophilic catalysts. We recently described an aminocatalytic method for imine synthesis where a secondary amine activates a carbonyl compound. orgsyn.org This principle of activating functional groups can be extended to sulfonamide synthesis, potentially avoiding the need for harsh conditions or metal catalysts.

Table 2: Examples of Organocatalysts in Related Syntheses

| Catalyst | Reaction Type Catalyzed | Conditions | Advantage | Reference |

| N-(Phenylsulfonyl)benzenesulfonamide (NPBSA) | Biginelli Condensation | Solvent-free, 100 °C | High yields, simple workup, eco-friendly. | tandfonline.comtandfonline.com |

| Pyrrolidine | Imine Formation | Room Temperature | Mild conditions, high efficiency. | orgsyn.org |

Green Chemistry Principles in Benzenesulfonamide, 4-ethenyl-N-(phenylsulfonyl)- Synthesis

The principles of green chemistry aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. These principles are increasingly being applied to sulfonamide synthesis.

A key development is the use of water as a solvent. Water is non-toxic, inexpensive, and non-flammable, making it an ideal green solvent. Facile and environmentally benign methods for synthesizing sulfonamides have been reported using water as the solvent, often at room temperature. rsc.orgresearchgate.net For example, the reaction of sulfonyl chlorides with amino acids in an aqueous solution of sodium carbonate proceeds in high yields. sci-hub.se This approach avoids the use of volatile organic compounds (VOCs).

Another green strategy is the use of solvent-free, or neat, reaction conditions. sci-hub.se This eliminates the solvent altogether, reducing waste and simplifying purification. The organocatalytic synthesis of dihydropyrimidines using N-(phenylsulfonyl)benzenesulfonamide is an example of a successful solvent-free reaction. tandfonline.comtandfonline.com

Furthermore, green chemistry encourages the use of catalytic methods (both transition-metal and organocatalytic) over stoichiometric reagents to improve atom economy and reduce waste. A green process for synthesizing sulfanilamide (B372717) has been developed that utilizes ammonia gas in an anhydrous solvent, which can be recycled, thereby improving yield and reducing environmental treatment costs. google.com The development of photocatalytic methods that operate under mild conditions also represents a sustainable pathway for constructing S-N bonds. nih.govnih.gov Applying these principles—using water as a solvent, employing solvent-free conditions, and leveraging catalysis—can lead to a more sustainable synthesis of Benzenesulfonamide, 4-ethenyl-N-(phenylsulfonyl)-.

Solvent-Free Reactions

Solvent-free, or solid-state, reactions offer significant environmental and economic advantages by minimizing waste and simplifying purification procedures. google.comsemanticscholar.org The application of solvent-free conditions to the synthesis of sulfonamides is a promising green alternative to traditional solution-phase methods.

One notable approach is the use of a solvent-free grinding method. In a process developed for the synthesis of a related compound, dibenzenesulfonimide, reactants are mixed in a ball mill. google.com This technique ensures sufficient and uniform mixing at room temperature, followed by the addition of a solid base to drive the reaction. google.com The entire process is conducted without the need for a solvent, thereby reducing environmental pollution and production costs. google.com Such a method could potentially be adapted for the synthesis of Benzenesulfonamide, 4-ethenyl-N-(phenylsulfonyl)- from 4-vinylbenzenesulfonamide (B1593712) and benzenesulfonyl chloride.

Another solvent-free approach involves the condensation of sulfonamides with aldehydes, catalyzed by a reusable catalyst like tungsten hexachloride (WCl6), to produce N-sulfonyl imines. rsc.org This method is characterized by its clean reaction profile, simple purification, short reaction times, and high yields. rsc.org While not a direct synthesis of the target compound, it highlights the feasibility of forming N-S bonds under solvent-free conditions.

The following table summarizes the key features of a representative solvent-free synthesis for a related sulfonamide derivative.

| Parameter | Details |

| Reactants | Benzsulfamide, Benzene sulfonyl chloride, Solid NaOH |

| Method | Ball mill grinding |

| Temperature | < 60 °C |

| Advantages | No solvent, reduced pollution, lower cost, high atom economy |

Microwave-Assisted Synthesis

Microwave irradiation has emerged as a powerful tool in organic synthesis, significantly reducing reaction times and often improving yields compared to conventional heating methods. organic-chemistry.orgresearchgate.net This technology has been successfully applied to the synthesis of various sulfonamide derivatives.

A notable microwave-assisted method allows for the direct synthesis of sulfonamides from sulfonic acids or their sodium salts, bypassing the need to isolate unstable sulfonyl chloride intermediates. organic-chemistry.orgscribd.com The process typically involves the activation of the sulfonic acid with an agent like 2,4,6-trichloro- organic-chemistry.orgnih.govnih.gov-triazine (TCT) under microwave irradiation, followed by the addition of the amine. organic-chemistry.org This approach is lauded for its operational simplicity, use of commercially available reagents, and the high purity of the resulting sulfonamides. organic-chemistry.org

In the context of Benzenesulfonamide, 4-ethenyl-N-(phenylsulfonyl)-, a potential microwave-assisted route could involve the reaction of 4-vinylbenzenesulfonic acid and N-phenylsulfonamide under optimized microwave conditions. Research on the microwave-assisted synthesis of 4-[5-(4-hydroxyphenyl)-3-aryl-4,5-dihydro-1H-pyrazol-1-yl]benzenesulfonamide derivatives further demonstrates the utility of this technique for creating complex sulfonamide-containing molecules. nih.govnih.gov

A comparative overview of conventional versus microwave-assisted sulfonamide synthesis is presented in the table below.

| Method | Reaction Time | Yield | Conditions |

| Conventional Heating | Several hours | Moderate | Reflux |

| Microwave Irradiation | Minutes | High to Excellent | Controlled temperature and pressure |

Electrochemical Synthesis Techniques

Electrochemical synthesis offers a green and efficient alternative for the construction of chemical bonds, utilizing electricity as a traceless reagent to drive oxidation and reduction reactions. acs.orgnih.gov This approach has been successfully employed for the synthesis of sulfonamides and vinyl sulfonamides, demonstrating high regio- and stereoselectivity under mild conditions. chemrxiv.orgnih.gov

An innovative electrochemical three-component reaction has been developed for the synthesis of (E)-β-styryl sulfonamides from cinnamic acids, sulfur dioxide (SO₂), and amines. chemrxiv.org This metal-free protocol utilizes inexpensive graphite (B72142) electrodes and proceeds with high efficiency. chemrxiv.org Given that 4-vinylbenzenesulfonamide can be conceptually derived from a substituted cinnamic acid, this method presents a plausible and sustainable route to Benzenesulfonamide, 4-ethenyl-N-(phenylsulfonyl)-.

Another electrochemical strategy involves the direct dehydrogenative coupling of arenes, SO₂, and amines. nih.govnih.gov This method is highly convergent and avoids the need for pre-functionalized starting materials. nih.gov The in-situ generated amidosulfinate acts as both a reactant and a supporting electrolyte, simplifying the reaction setup. nih.gov Furthermore, the oxidative coupling of thiols and amines driven by electricity provides a rapid and environmentally benign pathway to sulfonamides. acs.org

The key parameters for a representative electrochemical synthesis of vinyl sulfonamides are outlined below.

| Parameter | Details |

| Reactants | Cinnamic acid derivatives, SO₂, Amines |

| Electrodes | Graphite |

| Key Features | Metal-free, high regio- and stereoselectivity, mild conditions |

| Potential Application | Sustainable synthesis of (E)-β-styryl sulfonamides |

Stereoselective Synthesis and Chiral Induction Strategies

The development of stereoselective methods for the synthesis of vinyl sulfonamides is crucial for accessing enantiomerically pure compounds with potential applications in medicinal chemistry and materials science. While specific chiral induction strategies for Benzenesulfonamide, 4-ethenyl-N-(phenylsulfonyl)- are not extensively documented, general principles and related reactions provide valuable insights.

One approach to achieving stereoselectivity is through the vinylation of N-sulfonyl aldimines. The use of 1-alkenyl-1,1-heterobimetallic reagents in reaction with aryl N-(2-pyridylsulfonyl) aldimines allows for the synthesis of B(pin)-substituted allylic amines with good yields. nih.gov This methodology could potentially be adapted to introduce the vinyl group with a defined stereochemistry.

Furthermore, the stereoselective synthesis of vinyl sulfones has been achieved via a silver-catalyzed sulfonylation of styrenes. rsc.org This reaction demonstrates control over the geometry of the resulting double bond, which is a critical aspect of stereoselective synthesis.

For chiral induction, the use of chiral auxiliaries or catalysts is a common strategy. While not directly applied to the target molecule in the provided literature, the synthesis of chiral vinyl sulfoximines and their subsequent transformations offer a potential pathway. The development of synthetic routes that can control the stereochemistry at the sulfur atom or on the vinyl substituent would be a significant advancement in the synthesis of chiral derivatives of Benzenesulfonamide, 4-ethenyl-N-(phenylsulfonyl)-.

The following table highlights a strategy for achieving stereoselectivity in a related class of compounds.

| Reaction | Reagents | Outcome |

| Vinylation of Aldimines | Aryl N-(2-pyridylsulfonyl) aldimines, 1-Alkenyl-1,1-heterobimetallic reagents | B(pin)-substituted allylic amines |

| Sulfonylation of Styrenes | Styrenes, Sodium benzenesulfinate, AgNO₃ | Stereoselective formation of vinyl sulfones |

Chemical Reactivity and Derivatization of Benzenesulfonamide, 4 Ethenyl N Phenylsulfonyl

Reactions Involving the 4-Ethenyl Moiety

The 4-ethenyl group, a styrenic moiety, is susceptible to a variety of reactions typical of carbon-carbon double bonds, particularly those conjugated with an aromatic ring.

Addition Reactions to the Vinyl Group

The vinyl group readily undergoes electrophilic addition reactions. For instance, hydrohalogenation with hydrogen halides (e.g., HBr, HCl) is expected to proceed via a Markovnikov addition pathway. nih.govchemicalbook.com In this process, the proton adds to the terminal carbon of the vinyl group, leading to the formation of a more stable benzylic carbocation. Subsequent attack by the halide ion yields the corresponding 1-haloethyl derivative. The stability of the benzylic carbocation intermediate facilitates this regioselectivity. chemicalbook.com

Table 1: Predicted Products of Electrophilic Addition to Benzenesulfonamide (B165840), 4-ethenyl-N-(phenylsulfonyl)-

| Reagent | Predicted Major Product |

| HBr | Benzenesulfonamide, 4-(1-bromoethyl)-N-(phenylsulfonyl)- |

| HCl | Benzenesulfonamide, 4-(1-chloroethyl)-N-(phenylsulfonyl)- |

| H₂O/H⁺ | Benzenesulfonamide, 4-(1-hydroxyethyl)-N-(phenylsulfonyl)- |

Polymerization and Copolymerization Studies

The presence of the vinyl group makes "Benzenesulfonamide, 4-ethenyl-N-(phenylsulfonyl)-" a valuable monomer for polymerization. Similar to styrene (B11656) and its derivatives, it can undergo free-radical polymerization. nih.govmyskinrecipes.com Initiators such as azobisisobutyronitrile (AIBN) or benzoyl peroxide can be used to generate polymers with the sulfonamide moiety as a repeating side group. This functionality can impart specific properties to the resulting polymer, such as altered solubility, thermal stability, or a potential for further chemical modification.

Furthermore, this monomer can be copolymerized with other vinyl monomers to tailor the properties of the final material. For instance, copolymerization with styrene could yield a random copolymer with a distribution of both unsubstituted and sulfonamide-substituted phenyl rings along the polymer chain.

Oxidation and Reduction Pathways of the Ethenyl Group

The ethenyl group can be subjected to both oxidation and reduction reactions.

Oxidation: Oxidative cleavage of the double bond can be achieved using strong oxidizing agents like ozone (O₃) followed by a reductive or oxidative workup. orgsyn.orgeasechem.comresearchgate.net Ozonolysis would cleave the double bond to yield a 4-formyl derivative (an aldehyde) and formaldehyde. orgsyn.org Depending on the workup conditions, the aldehyde could be further oxidized to a carboxylic acid.

Reduction: Catalytic hydrogenation can be employed to reduce the ethenyl group to an ethyl group. tcichemicals.comresearchgate.net Common catalysts for this transformation include palladium on carbon (Pd/C) or platinum oxide (PtO₂) under a hydrogen atmosphere. tcichemicals.com This reaction selectively saturates the double bond without affecting the aromatic rings or the sulfonamide functionality under typical conditions.

Table 2: Predicted Products of Oxidation and Reduction of the Ethenyl Group

| Reaction | Reagents | Predicted Major Product |

| Ozonolysis (reductive workup) | 1. O₃2. Zn/H₂O or (CH₃)₂S | Benzenesulfonamide, 4-formyl-N-(phenylsulfonyl)- |

| Catalytic Hydrogenation | H₂, Pd/C | Benzenesulfonamide, 4-ethyl-N-(phenylsulfonyl)- |

Click Chemistry Functionalization (Ethene as a dienophile or suitable precursor)

While the ethenyl group itself is a dienophile, its reactivity in Diels-Alder reactions is generally moderate unless activated by electron-withdrawing groups. nist.govresearchgate.net In the case of "Benzenesulfonamide, 4-ethenyl-N-(phenylsulfonyl)-", the sulfonyl groups are electron-withdrawing, which can enhance the dienophilic character of the vinyl group, making it a potential substrate for [4+2] cycloaddition reactions with electron-rich dienes.

More broadly in the context of "click chemistry," the vinyl group can serve as a precursor to other functionalities that are commonly used in such reactions. For example, hydroazidation of the alkene can introduce an azide (B81097) group, which can then participate in copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions to form triazoles. nih.gov

Reactivity at the Sulfonyl Nitrogen

The nitrogen atom within the N-(phenylsulfonyl)benzenesulfonamide core is acidic due to the presence of two strongly electron-withdrawing sulfonyl groups. This acidity allows for deprotonation and subsequent reactions with electrophiles.

N-Alkylation and N-Acylation Reactions

N-Alkylation: The acidic proton on the sulfonamide nitrogen can be removed by a suitable base to generate a nucleophilic anion. This anion can then react with alkylating agents, such as alkyl halides or tosylates, to form N-alkylated products. The choice of base and reaction conditions is crucial to achieve efficient alkylation.

N-Acylation: Similarly, the sulfonamide anion can react with acylating agents like acid chlorides or anhydrides to yield N-acylated derivatives. These reactions introduce a carbonyl group attached to the sulfonamide nitrogen, forming an N-acylsulfonamide. These derivatives are of interest in medicinal chemistry due to their structural similarity to carboxylic acids.

Table 3: Predicted Products of N-Alkylation and N-Acylation

| Reaction Type | Reagent | Predicted Major Product |

| N-Alkylation | 1. Base (e.g., NaH)2. CH₃I | Benzenesulfonamide, 4-ethenyl-N-methyl-N-(phenylsulfonyl)- |

| N-Acylation | 1. Base (e.g., NaH)2. CH₃COCl | Benzenesulfonamide, N-acetyl-4-ethenyl-N-(phenylsulfonyl)- |

Research Findings on "Benzenesulfonamide, 4-ethenyl-N-(phenylsulfonyl)-" Remain Elusive

Despite a comprehensive search of scientific literature and chemical databases, specific research findings on the chemical compound "Benzenesulfonamide, 4-ethenyl-N-(phenylsulfonyl)-" are not available in published materials. Consequently, a detailed article on its chemical reactivity, derivatization, and other properties as requested cannot be generated at this time.

The investigation sought to elucidate several key aspects of the compound's chemical behavior, focusing on the formation of sulfonimides, electrophilic and nucleophilic aromatic substitution on its phenyl rings, and its acid-base chemistry, including potential tautomerism. However, no scholarly articles, patents, or database entries were found that specifically describe the synthesis, characterization, or reactivity of "Benzenesulfonamide, 4-ethenyl-N-(phenylsulfonyl)-".

While general principles of reactivity for related functional groups are well-established, the strict requirement to focus solely on the specified compound prevents the extrapolation of data from analogous structures. For instance, while the reactivity of the vinyl group and the chemistry of N,N-bis(phenylsulfonyl)amines are known, applying this information to the target molecule without specific experimental data would be speculative and fall outside the prescribed scope of this report.

The absence of information suggests that "Benzenesulfonamide, 4-ethenyl-N-(phenylsulfonyl)-" may be a novel compound that has not yet been synthesized or characterized, or that research involving it has not been made public.

Therefore, the following sections of the requested article remain unwritten due to the lack of available scientific data:

Acid-Base Chemistry and Tautomerism Studies

Further research and synthesis of this specific compound would be required to generate the experimental data necessary to fulfill the requested article's outline.

Structural Elucidation and Advanced Spectroscopic Characterization of Benzenesulfonamide, 4 Ethenyl N Phenylsulfonyl

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for determining the structure of organic molecules by probing the magnetic properties of atomic nuclei. For Benzenesulfonamide (B165840), 4-ethenyl-N-(phenylsulfonyl)-, a combination of one-dimensional and two-dimensional NMR experiments would be employed to unequivocally assign all proton and carbon signals.

¹H NMR Analysis of Ethenyl and Phenyl Protons

The ¹H NMR spectrum would provide crucial information about the chemical environment of the protons in the molecule. The ethenyl group (-CH=CH₂) would exhibit a characteristic set of signals. The geminal protons on the terminal carbon would likely appear as two distinct signals, each being a doublet of doublets due to coupling with the vicinal proton and each other. The vicinal proton would also present as a doublet of doublets.

The two phenyl rings would display signals in the aromatic region of the spectrum. The protons on the 4-ethenyl-substituted ring would likely show a more complex splitting pattern due to the electronic influence of the ethenyl and sulfonamide groups. The protons on the unsubstituted phenylsulfonyl group would likely appear as a more straightforward set of multiplets.

Table 1: Predicted ¹H NMR Data for Benzenesulfonamide, 4-ethenyl-N-(phenylsulfonyl)-

| Proton Assignment | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

|---|---|---|---|

| Ethenyl (=CH₂) | 5.0 - 6.0 | dd | J_gem, J_cis |

| Ethenyl (=CH₂) | 5.0 - 6.0 | dd | J_gem, J_trans |

| Ethenyl (-CH=) | 6.5 - 7.0 | dd | J_cis, J_trans |

¹³C NMR Analysis of Carbon Framework

The ¹³C NMR spectrum would reveal the number of unique carbon environments in the molecule. The carbons of the ethenyl group would be expected in the olefinic region (typically 100-150 ppm). The aromatic carbons would also resonate in this region, and their specific chemical shifts would be influenced by the substituents on each ring. The quaternary carbons, such as those bonded to the sulfur atoms, would also be identifiable.

Table 2: Predicted ¹³C NMR Data for Benzenesulfonamide, 4-ethenyl-N-(phenylsulfonyl)-

| Carbon Assignment | Predicted Chemical Shift (ppm) |

|---|---|

| Ethenyl (=CH₂) | 110 - 120 |

| Ethenyl (-CH=) | 130 - 140 |

| Phenyl (unsubstituted) | 120 - 135 |

| Phenyl (substituted) | 120 - 150 |

Advanced 2D NMR Techniques (COSY, HMQC, HMBC)

To definitively assign the proton and carbon signals and to establish the connectivity within the molecule, a suite of 2D NMR experiments would be essential.

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton couplings. Cross-peaks in the COSY spectrum would connect protons that are coupled to each other, confirming the connectivity within the ethenyl group and within each of the phenyl rings.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. Each cross-peak would link a proton signal to the signal of the carbon to which it is attached, allowing for the unambiguous assignment of the protonated carbons.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds away. This is particularly powerful for identifying the connectivity between different functional groups, for example, showing the correlation from the ethenyl protons to the carbons of the phenyl ring, and from the phenyl protons to the quaternary carbons.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, allowing for the determination of the molecular weight and elemental composition, as well as providing insights into the molecular structure.

High-Resolution Mass Spectrometry (HRMS)

HRMS would be used to determine the exact mass of the molecular ion of Benzenesulfonamide, 4-ethenyl-N-(phenylsulfonyl)- with high precision. This allows for the calculation of the elemental formula, confirming the expected composition of C₁₄H₁₃NO₄S₂.

Table 3: Predicted High-Resolution Mass Spectrometry Data

| Ion | Calculated Exact Mass | Measured Exact Mass | Elemental Formula |

|---|---|---|---|

| [M+H]⁺ | 324.0308 | (To be determined) | C₁₄H₁₄NO₄S₂ |

Fragmentation Pathway Analysis

Tandem mass spectrometry (MS/MS) experiments would be conducted to study the fragmentation pathways of the molecule. By isolating the molecular ion and subjecting it to collision-induced dissociation (CID), a fragmentation pattern is generated. Analysis of these fragments can provide valuable structural information. Common fragmentation pathways for sulfonamides include the cleavage of the S-N bond and the S-C bonds, as well as the loss of SO₂. The presence of the ethenyl group might also lead to characteristic fragmentation patterns. The analysis of these pathways would further corroborate the proposed structure.

Infrared (IR) and Raman Spectroscopy

Infrared (IR) and Raman spectroscopy are powerful techniques for identifying the functional groups and vibrational modes within a molecule. The spectra of Benzenesulfonamide, 4-ethenyl-N-(phenylsulfonyl)- are expected to be dominated by the characteristic vibrations of the sulfonamide linkage, the two phenyl rings, and the ethenyl (vinyl) substituent.

The vibrational spectrum can be dissected to understand the contributions of the individual functional moieties.

Sulfonamide Group (SO₂N): The sulfonamide group is characterized by strong and distinct IR absorptions. The asymmetric and symmetric stretching vibrations of the S=O bonds are typically observed in the ranges of 1380-1320 cm⁻¹ and 1180-1150 cm⁻¹, respectively. The S-N stretching vibration is expected to appear in the 940-880 cm⁻¹ region.

Phenyl Groups: The two phenyl rings will give rise to several characteristic bands. The C-H stretching vibrations of the aromatic rings are anticipated to appear above 3000 cm⁻¹. vscht.cz Aromatic C=C stretching vibrations typically result in a series of bands in the 1600-1450 cm⁻¹ region. vscht.cz Out-of-plane C-H bending vibrations, which are indicative of the substitution pattern, are expected in the 900-675 cm⁻¹ range.

Ethenyl (Vinyl) Group: The 4-ethenyl substituent will introduce specific vibrational modes. The =C-H stretching of the vinyl group is typically observed at a higher frequency than the aromatic C-H stretch, around 3100-3080 cm⁻¹. vscht.cz The C=C stretching of the vinyl group is expected to produce a band in the 1645-1635 cm⁻¹ region. vscht.cz

The following table summarizes the expected characteristic IR and Raman vibrational frequencies for Benzenesulfonamide, 4-ethenyl-N-(phenylsulfonyl)-.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| Sulfonamide | Asymmetric SO₂ Stretch | 1380-1320 |

| Symmetric SO₂ Stretch | 1180-1150 | |

| S-N Stretch | 940-880 | |

| Phenyl | Aromatic C-H Stretch | > 3000 |

| Aromatic C=C Stretch | 1600-1450 | |

| Ethenyl | =C-H Stretch | 3100-3080 |

| C=C Stretch | 1645-1635 |

This table is generated based on typical vibrational frequencies for the respective functional groups.

Ultraviolet-Visible (UV-Vis) Spectroscopy

The ultraviolet-visible (UV-Vis) spectrum of Benzenesulfonamide, 4-ethenyl-N-(phenylsulfonyl)- is expected to show absorption bands corresponding to electronic transitions within the aromatic systems. Aromatic compounds typically exhibit strong absorption in the UV region. For benzenesulfonamide, absorption maxima are observed around 218 nm and 264 nm. sielc.com The presence of the N-(phenylsulfonyl) group and the 4-ethenyl substituent, which extends the conjugation, is likely to cause a bathochromic (red) shift in the absorption maxima compared to unsubstituted benzene (B151609). The electronic transitions are primarily of the π → π* type within the phenyl rings and the vinyl group. The exact position and intensity of the absorption bands will be influenced by the solvent polarity.

X-ray Crystallography for Solid-State Structure Determination

While the specific crystal structure of Benzenesulfonamide, 4-ethenyl-N-(phenylsulfonyl)- has not been reported, analysis of related benzenesulfonamide structures in the Cambridge Structural Database provides insights into the likely solid-state conformation and intermolecular interactions. It is anticipated that the molecule will adopt a non-planar conformation, with the two phenyl rings being twisted with respect to the S-N bond.

For analogous compounds, such as N-allyl-4-methylbenzenesulfonamide, the C-N-S-C torsion angle is around -61.0°. eurjchem.com The S-O bond lengths are typically in the range of 1.42-1.44 Å, and the O-S-O bond angle is around 119°. eurjchem.comresearchgate.net

The crystal packing of sulfonamides is often dominated by a network of hydrogen bonds and other non-covalent interactions. In the case of Benzenesulfonamide, 4-ethenyl-N-(phenylsulfonyl)-, the presence of a hydrogen bond donor (the N-H group, assuming it is not deprotonated) and multiple acceptors (the sulfonyl oxygen atoms) would facilitate the formation of intermolecular hydrogen bonds.

A common motif observed in the crystal structures of primary and secondary sulfonamides is the formation of centrosymmetric dimers or chains through N-H···O hydrogen bonds. eurjchem.comresearchgate.net Additionally, π-π stacking interactions between the aromatic rings of adjacent molecules are expected to play a significant role in stabilizing the crystal lattice. The presence of the ethenyl group might also lead to other weak interactions, such as C-H···π interactions. These interactions collectively guide the assembly of the molecules into a stable three-dimensional supramolecular architecture.

Computational and Theoretical Investigations of Benzenesulfonamide, 4 Ethenyl N Phenylsulfonyl

Quantum Chemical Calculations (DFT)

No specific peer-reviewed studies detailing the Density Functional Theory (DFT) calculations for Benzenesulfonamide (B165840), 4-ethenyl-N-(phenylsulfonyl)- were found.

Geometry Optimization and Electronic Structure Analysis

Information regarding the optimized geometry, bond lengths, bond angles, and electronic structure of this specific compound is not available in the searched literature.

Vibrational Frequency Calculations and Spectral Prediction

Calculated vibrational frequencies and predicted FT-IR and Raman spectra for Benzenesulfonamide, 4-ethenyl-N-(phenylsulfonyl)- are not documented in the available resources.

Frontier Molecular Orbital (FMO) Analysis

Data on the Highest Occupied Molecular Orbital (HOMO), Lowest Unoccupied Molecular Orbital (LUMO), and the associated energy gap for Benzenesulfonamide, 4-ethenyl-N-(phenylsulfonyl)- could not be located.

Molecular Electrostatic Potential (MEP) Mapping

MEP maps illustrating the electron density distribution and potential reactive sites for this compound are not available.

Molecular Dynamics (MD) Simulations

No studies detailing molecular dynamics simulations of Benzenesulfonamide, 4-ethenyl-N-(phenylsulfonyl)- were identified.

Conformational Flexibility and Stability

Consequently, information regarding the conformational flexibility and stability of this molecule, as determined through MD simulations, is not available.

To provide the requested article, original research involving computational and theoretical studies on "Benzenesulfonamide, 4-ethenyl-N-(phenylsulfonyl)-" would need to be conducted.

Solvent Effects on Molecular Behavior

No studies were found that specifically investigate the influence of different solvents on the molecular behavior, conformation, or electronic structure of Benzenesulfonamide, 4-ethenyl-N-(phenylsulfonyl)-. Research on other benzenesulfonamide derivatives suggests that solvent polarity can influence properties such as solubility and reaction kinetics, but direct data for the title compound is not available.

Reaction Mechanism Elucidation through Computational Modeling

There is no published research detailing the use of computational modeling to elucidate the reaction mechanisms involving Benzenesulfonamide, 4-ethenyl-N-(phenylsulfonyl)-.

Transition State Analysis

No transition state analyses for chemical reactions involving Benzenesulfonamide, 4-ethenyl-N-(phenylsulfonyl)- have been reported in the scientific literature.

Energy Profiles of Chemical Transformations

Similarly, the energy profiles of chemical transformations for this specific compound have not been computationally investigated or published.

Advanced Applications in Chemical Research

Role as Synthetic Building Blocks and Intermediates

Extensive research into the chemical literature and databases reveals a notable absence of specific studies detailing the application of Benzenesulfonamide (B165840), 4-ethenyl-N-(phenylsulfonyl)- as a synthetic building block or intermediate. While the broader class of sulfonamides is widely utilized in organic synthesis, information regarding this particular compound remains elusive.

Precursors for Heterocyclic Compound Synthesis

There is currently no available scientific literature that describes the use of Benzenesulfonamide, 4-ethenyl-N-(phenylsulfonyl)- as a precursor for the synthesis of heterocyclic compounds. The reactivity of the ethenyl and N-(phenylsulfonyl)benzenesulfonamide moieties suggests potential for such applications, but this has not been experimentally validated or reported.

Scaffold for Complex Molecular Architecture

Similarly, the role of Benzenesulfonamide, 4-ethenyl-N-(phenylsulfonyl)- as a scaffold for constructing complex molecular architectures is not documented in published research. The inherent structural features of the molecule could theoretically lend themselves to the development of intricate chemical structures, however, no examples of this are present in the current body of scientific knowledge.

Exploration in Polymer and Materials Science

The potential applications of Benzenesulfonamide, 4-ethenyl-N-(phenylsulfonyl)- in the field of polymer and materials science have not been explored in any significant detail within the available scientific literature.

Design of Functional Polymers through Ethenyl Group Polymerization

The presence of a polymerizable ethenyl (vinyl) group suggests that Benzenesulfonamide, 4-ethenyl-N-(phenylsulfonyl)- could potentially serve as a monomer for the synthesis of functional polymers. However, no studies detailing the polymerization of this specific monomer or the properties of the resulting polymer have been published.

Surface Modification and Coating Applications

There is no information available regarding the use of Benzenesulfonamide, 4-ethenyl-N-(phenylsulfonyl)- for surface modification or in coating applications. While functional molecules are often grafted onto surfaces to impart specific properties, this particular compound has not been investigated for such purposes.

Mechanistic Studies of Biological Interactions

No mechanistic studies concerning the biological interactions of Benzenesulfonamide, 4-ethenyl-N-(phenylsulfonyl)- have been reported. While the benzenesulfonamide functional group is a well-known pharmacophore present in many biologically active compounds, the specific biological profile of this ethenyl-substituted derivative remains uninvestigated. Consequently, there is no data on its potential enzyme inhibition, receptor binding, or any other mode of biological action.

Enzyme Inhibition Mechanisms (e.g., Carbonic Anhydrase Inhibition Mechanisms)

Benzenesulfonamides are renowned for their potent inhibitory activity against a variety of enzymes, most notably carbonic anhydrases (CAs). nih.govmdpi.com CAs are a family of metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton. mdpi.com The primary sulfonamide group (-SO2NH2) is a key pharmacophore that coordinates to the zinc ion (Zn2+) located in the active site of carbonic anhydrases, acting as a zinc-binding group (ZBG). nih.govmdpi.com This interaction is crucial for the inhibitory mechanism.

Various benzenesulfonamide derivatives have been shown to be potent inhibitors of several human CA (hCA) isoforms, including the cytosolic hCA I and II, and the tumor-associated transmembrane isoforms hCA IX and XII. nih.govnih.gov For instance, certain benzenesulfonamide derivatives incorporating triazole moieties have demonstrated low nanomolar to subnanomolar inhibition constants against hCA IX and XII. nih.gov The design of isoform-selective inhibitors is a significant area of research, as different CA isoforms are implicated in various physiological and pathological processes. mdpi.com

Protein-Ligand Binding Interactions (Structural and Energetic Aspects)

The binding of benzenesulfonamide inhibitors to carbonic anhydrase is a well-characterized example of protein-ligand interaction. X-ray crystallography studies of various sulfonamide-CA complexes have provided detailed insights into the structural basis of this interaction. nih.gov The sulfonamide group anchors the inhibitor to the zinc ion at the bottom of a conical active site cavity.

Table 1: Representative Inhibition Data for Benzenesulfonamide Derivatives against Carbonic Anhydrase Isoforms

| Compound/Derivative Class | hCA I (Ki, nM) | hCA II (Ki, nM) | hCA IX (Ki, nM) | hCA XII (Ki, nM) |

| Acetazolamide (Standard) | 250 | 12 | 25 | 5.7 |

| Triazole-substituted benzenesulfonamides | 41.5 - 1500 | 30.1 - 755 | 1.5 - 38.9 | 0.8 - 12.4 |

| Pyrazolecarboxamide-substituted benzenesulfonamides | - | - | Moderate to weak | 61.3 - 432.8 |

Note: Data is generalized from studies on various benzenesulfonamide derivatives and does not represent the specific compound of interest due to a lack of available data. nih.govnih.gov

Investigation of Molecular Targets and Pathways (in vitro/biochemical context)

The primary molecular targets for many benzenesulfonamide derivatives are the various isoforms of carbonic anhydrase. mdpi.com The inhibition of these enzymes can impact several physiological and pathological pathways. For example, inhibition of tumor-associated CA IX and XII, which are often overexpressed in hypoxic tumors, can disrupt the pH regulation of the tumor microenvironment, leading to anticancer effects. rsc.orgunich.it

In an in vitro or biochemical context, the investigation of molecular targets involves screening the compound against a panel of enzymes or receptors to identify its primary targets and potential off-target effects. For benzenesulfonamides, this typically starts with a broad panel of CA isoforms. mdpi.com Further biochemical assays can elucidate the impact of enzyme inhibition on downstream cellular processes. For instance, in a cancer research context, this could involve measuring changes in extracellular acidification rates or cell proliferation under hypoxic conditions following treatment with the inhibitor. unich.it

While carbonic anhydrases are the most prominent targets, the benzenesulfonamide scaffold has been incorporated into molecules targeting other proteins as well, such as those involved in protein-protein interactions. nih.govnih.gov The N-phenylsulfonyl group in the subject compound could potentially mediate interactions with other biological macromolecules, suggesting that its target profile may extend beyond carbonic anhydrases.

Catalytic Applications Beyond Its Own Synthesis

While the primary research focus for many benzenesulfonamides is in medicinal chemistry, the structural features of these compounds also lend themselves to applications in catalysis.

Organocatalyst Development

The acidic nature of the sulfonamide proton makes N-sulfonyl compounds potential organocatalysts, particularly as Brønsted acids. N-(Phenylsulfonyl)benzenesulfonamide (NPBSA), a related compound, has been successfully employed as an efficient and environmentally friendly solid acid catalyst for the synthesis of 2-aryl-4,5-diphenyl-1H-imidazoles. arkat-usa.org The catalytic activity of NPBSA is attributed to its ability to activate substrates through proton donation. It is plausible that Benzenesulfonamide, 4-ethenyl-N-(phenylsulfonyl)- could exhibit similar catalytic properties, with the electronic nature of the 4-ethenyl group potentially modulating its acidity and catalytic efficiency. The development of such organocatalysts is a significant area of green chemistry, offering alternatives to traditional metal-based catalysts.

Ligand Design for Metal Catalysis

The sulfonamide moiety can also act as a coordinating group for metal ions, making benzenesulfonamide derivatives attractive candidates for ligand design in metal-catalyzed reactions. The nitrogen and oxygen atoms of the sulfonamide group can chelate to a metal center, and the substituents on the aromatic rings can be tailored to fine-tune the steric and electronic properties of the resulting metal complex. This allows for the development of catalysts with enhanced activity, selectivity, and stability for a wide range of organic transformations. For instance, ruthenium catalysts bearing modified bipyridine ligands have been used for the selective N-alkylation of aminobenzenesulfonamides. figshare.com The 4-ethenyl group in Benzenesulfonamide, 4-ethenyl-N-(phenylsulfonyl)- offers a site for further functionalization or polymerization, which could be exploited in the design of novel polymeric or immobilized catalyst systems.

Future Research Directions and Perspectives for Benzenesulfonamide, 4 Ethenyl N Phenylsulfonyl

Development of Novel Derivatization Strategies

The future development of Benzenesulfonamide (B165840), 4-ethenyl-N-(phenylsulfonyl)- will heavily rely on the creation of innovative derivatization strategies to modify its core structure. The presence of the vinyl group and the two aromatic rings provides multiple handles for chemical modification, opening the door to a wide array of new analogues with potentially enhanced or entirely new properties.

The ethenyl group is a particularly attractive site for derivatization. Future research could focus on reactions such as:

Epoxidation: Introduction of an epoxide ring would create a reactive intermediate for further nucleophilic attack, leading to a variety of functionalized derivatives.

Diels-Alder Reactions: The vinyl group can act as a dienophile, allowing for the construction of complex cyclic systems.

Heck and Suzuki Couplings: These cross-coupling reactions would enable the attachment of various aryl or vinyl substituents, expanding the molecular complexity.

Polymerization: The vinyl functionality could be utilized to synthesize novel polymers with unique electronic or material properties.

Furthermore, the aromatic rings of the benzenesulfonamide and phenylsulfonyl moieties are amenable to electrophilic substitution reactions. This would allow for the introduction of a wide range of substituents, such as nitro, halogen, and alkyl groups, which could modulate the electronic properties and biological activity of the molecule.

| Potential Derivatization Reaction | Target Functional Group | Potential Outcome |

| Epoxidation | Ethenyl group | Introduction of a reactive epoxide for further functionalization. |

| Diels-Alder Reaction | Ethenyl group | Formation of complex cyclic structures. |

| Heck Coupling | Ethenyl group | C-C bond formation to introduce new substituents. |

| Suzuki Coupling | Aromatic rings | C-C bond formation to introduce new aryl or vinyl groups. |

| Nitration | Aromatic rings | Introduction of nitro groups to modify electronic properties. |

| Halogenation | Aromatic rings | Introduction of halogens for further cross-coupling reactions. |

These derivatization strategies, among others, will be crucial in building a library of compounds based on the Benzenesulfonamide, 4-ethenyl-N-(phenylsulfonyl)- scaffold, which can then be screened for a variety of applications.

Integration with Emerging Technologies (e.g., Flow Chemistry, AI-driven synthesis)

The synthesis and optimization of derivatives of Benzenesulfonamide, 4-ethenyl-N-(phenylsulfonyl)- can be significantly accelerated and enhanced through the adoption of emerging technologies.

Flow Chemistry: Continuous flow synthesis offers numerous advantages over traditional batch processing, including improved reaction control, enhanced safety, and the potential for rapid optimization and scale-up. Future research should explore the development of flow-based synthetic routes to Benzenesulfonamide, 4-ethenyl-N-(phenylsulfonyl)- and its derivatives. This would not only streamline the production of these compounds but also enable the exploration of reaction conditions that are not easily accessible in batch.

Predict Reaction Outcomes: AI models could predict the success and yield of various derivatization reactions, saving time and resources.

Optimize Reaction Conditions: Machine learning algorithms could rapidly identify the optimal temperature, pressure, catalyst, and solvent for a given transformation.

De Novo Design: AI could be used to design new derivatives of Benzenesulfonamide, 4-ethenyl-N-(phenylsulfonyl)- with specific predicted properties, guiding synthetic efforts towards the most promising candidates.

The integration of these advanced technologies will be instrumental in unlocking the full potential of this compound and its analogues.

Advanced Mechanistic Investigations at the Molecular Level

A deep understanding of the reaction mechanisms and molecular interactions of Benzenesulfonamide, 4-ethenyl-N-(phenylsulfonyl)- is fundamental to its rational design and application. Future research should employ a combination of computational and experimental techniques to probe its behavior at the molecular level.

Computational Studies: Density Functional Theory (DFT) and other computational methods can be used to model the electronic structure, reactivity, and conformational landscape of the molecule. These studies can provide insights into:

Reaction Pathways: Elucidating the step-by-step mechanisms of derivatization reactions.

Spectroscopic Properties: Predicting and interpreting spectroscopic data (e.g., NMR, IR) to confirm molecular structures.

Intermolecular Interactions: Understanding how the molecule interacts with other molecules, such as solvents or biological targets.

Experimental Investigations: Advanced spectroscopic techniques can be used to validate the computational predictions and provide a more complete picture of the molecule's behavior. Techniques such as in-situ NMR and stopped-flow spectroscopy can be employed to study reaction kinetics and identify transient intermediates. X-ray crystallography of the parent compound and its derivatives would provide definitive structural information.

A thorough mechanistic understanding will enable the fine-tuning of the molecule's properties for specific applications and pave the way for the discovery of new and unexpected reactivity.

Exploration of Undiscovered Academic Utilities in Chemical Sciences

While the direct applications of Benzenesulfonamide, 4-ethenyl-N-(phenylsulfonyl)- are yet to be explored, its unique structural features suggest a range of potential academic utilities in various areas of chemical science. Benzenesulfonamide derivatives are known to possess diverse biological activities, including antibacterial and anticancer properties.

Medicinal Chemistry: The sulfonamide group is a well-established pharmacophore found in numerous drugs. The presence of two such groups in Benzenesulfonamide, 4-ethenyl-N-(phenylsulfonyl)- suggests its potential as a scaffold for the development of new therapeutic agents. Future research could involve synthesizing a library of derivatives and screening them for activity against a variety of biological targets, such as enzymes and receptors.

Catalysis: The sulfonamide nitrogen atom can act as a ligand for metal catalysts. The specific electronic and steric environment provided by the 4-ethenyl and N-phenylsulfonyl groups could lead to novel catalytic activity. Research in this area would involve synthesizing metal complexes of Benzenesulfonamide, 4-ethenyl-N-(phenylsulfonyl)- and evaluating their performance in various catalytic transformations.

Materials Science: The styrenic moiety opens up the possibility of using this compound as a monomer for the synthesis of novel polymers. The resulting polymers could possess interesting optical, electronic, or thermal properties due to the presence of the sulfonamide groups.

The table below outlines some potential, yet unexplored, academic utilities for this compound.

| Field of Study | Potential Application | Rationale |

| Medicinal Chemistry | Anticancer or antimicrobial agent | Benzenesulfonamide scaffold is common in bioactive molecules. |

| Organocatalysis | Novel ligand for transition metals | The sulfonamide nitrogen can coordinate to metal centers. |

| Polymer Chemistry | Monomer for specialty polymers | The ethenyl group allows for polymerization. |

| Supramolecular Chemistry | Building block for self-assembling systems | The molecule possesses hydrogen bond donors and acceptors. |

The exploration of these and other academic utilities will undoubtedly lead to a deeper appreciation of the chemical versatility of Benzenesulfonamide, 4-ethenyl-N-(phenylsulfonyl)- .

Q & A

What synthetic methodologies are effective for introducing the ethenyl group into benzenesulfonamide derivatives?

Basic Research Question

The compound’s ethenyl group can be introduced via Sonogashira coupling or click chemistry. For example, alkyne intermediates (e.g., prop-2-yn-1-amine) can react with azides under copper catalysis to form triazole-linked derivatives . Optimization requires inert conditions (e.g., nitrogen atmosphere) and catalysts like CuSO₄·5H₂O with sodium ascorbate as a reducing agent. Reaction progress should be monitored via TLC or LC-MS, and purification typically involves silica gel chromatography.

How can reverse-phase HPLC be optimized for analyzing 4-ethenyl-N-(phenylsulfonyl)benzenesulfonamide?

Basic Research Question

Use a C18 column (e.g., Newcrom R1) with a mobile phase of acetonitrile/water (70:30 v/v) and 0.1% trifluoroacetic acid. Detection at 254 nm ensures sensitivity for sulfonamide moieties. Column temperature should be maintained at 25°C to enhance peak resolution. Method validation requires assessing linearity (R² > 0.99), LOD (<0.1 µg/mL), and recovery rates (>95%) .

What experimental designs are robust for evaluating the biological activity of sulfonamide derivatives?

Advanced Research Question

Adopt a dose-response matrix with control and test groups (e.g., 0.001–100 nM doses). Include positive controls (e.g., known enzyme inhibitors) and measure endpoints like IC₅₀ (enzyme inhibition) or MIC (antimicrobial activity). For enzyme kinetics, use Lineweaver-Burk plots to distinguish competitive vs. non-competitive inhibition. Data normalization against vehicle-treated controls minimizes batch effects .

How do metabolic pathways influence the pharmacokinetics of benzenesulfonamide derivatives?

Advanced Research Question

Hepatic metabolism involves hydroxylation (CYP450 enzymes) and glucuronidation (UGT isoforms). For example, in vitro hepatocyte studies show metabolites like 4-[(phenylsulfonyl)amino]butanoic acid and phenylsulfonyl glycine. Use LC-HRMS/MS with isotopic labeling to track metabolic stability and identify reactive intermediates. Deconjugation experiments (e.g., β-glucuronidase treatment) confirm phase II metabolites .

What spectral techniques resolve structural ambiguities in sulfonamide derivatives?

Basic Research Question

¹H/¹³C NMR (500 MHz, CDCl₃) identifies substituent positions via coupling constants (e.g., J = 16 Hz for ethenyl groups). For stereochemistry, use NOESY or ROESY to detect spatial proximity. High-resolution mass spectrometry (HRMS) confirms molecular formula (e.g., [M+H]⁺ with <2 ppm error). X-ray crystallography provides absolute configuration for chiral centers .

How can contradictory data in enzyme inhibition assays be reconciled?

Advanced Research Question

Contradictions may arise from assay conditions (e.g., pH, ionic strength) or off-target effects. Validate results using orthogonal methods:

- Fluorescence polarization for direct binding.

- Surface plasmon resonance (SPR) for kinetic parameters (kₐ, k𝒹).

- Crystallography to visualize inhibitor-enzyme interactions. Statistical tools like Grubbs’ test identify outliers in dose-response curves .

What structural modifications enhance sulfonamide selectivity for carbonic anhydrase isoforms?

Advanced Research Question

Introducing bulky substituents (e.g., trifluoromethyl or benzoyl groups) at the para position improves selectivity for CA IX/XII over CA II. Docking studies (AutoDock Vina) predict binding poses, while MD simulations (>100 ns) assess stability. In vitro selectivity is quantified via IC₅₀ ratios (e.g., CA IX/CA II < 0.1 indicates high specificity) .

How do solubility limitations affect in vivo studies, and what formulation strategies mitigate this?

Basic Research Question

Low aqueous solubility (<2.5 µg/mL at pH 7.4) can reduce bioavailability. Use co-solvents (e.g., PEG-400 or DMSO ≤10%) or nanoformulations (liposomes, cyclodextrin complexes). For oral dosing, micronization (particle size <5 µm) enhances dissolution. Solubility parameters (Hansen solubility spheres) guide excipient selection .

What computational tools predict the ADMET profile of benzenesulfonamide derivatives?

Advanced Research Question

Leverage QSPR models (e.g., SwissADME, pkCSM) to predict:

- Absorption : LogP (optimal 1–3), H-bond donors ≤5.

- Toxicity : Ames test alerts for mutagenicity.

- Metabolism : CYP3A4/2D6 substrate likelihood. Validate predictions with in vitro assays (e.g., Caco-2 permeability, microsomal stability) .

How can synergistic effects with other therapeutic agents be systematically evaluated?

Advanced Research Question

Use combination index (CI) models (Chou-Talalay method):

- CI < 1: Synergy.

- CI = 1: Additivity.

- CI > 1: Antagonism.

Test fixed-ratio combinations (e.g., 1:1 to 4:1) in cell-based assays (MTT or apoptosis markers). Transcriptomics (RNA-seq) identifies pathway crosstalk (e.g., GSK-3β and Wnt/β-catenin) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.